Dienogest Impurity G

Overview

Description

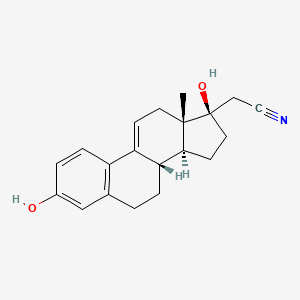

Dienogest Impurity G, also known as (17β)-3,17-Dihydroxyestra-1,3,5(10),9(11)-tetraen-17-yl acetonitrile, is a chemical impurity associated with Dienogest, a synthetic progestogen. Dienogest is primarily used in combination with ethinylestradiol as an oral contraceptive and for the treatment of endometriosis. This compound is a derivative of 19-nortestosterone and exhibits structural similarities to the parent compound, Dienogest .

Preparation Methods

The preparation of Dienogest Impurity G involves several synthetic routes and reaction conditions. One common method involves the conversion of ketal intermediates to Dienogest through a series of reactions. For instance, the ketal (3,3-dimethoxy-estra-5(10),9(11)-diene-17-one) can be reacted with ethylene oxide and potassium cyanide, followed by acid hydrolysis to produce Dienogest . The purification of Dienogest to obtain this compound can be achieved through crystallization from a dimethylformamide-water mixture .

Chemical Reactions Analysis

Dienogest Impurity G undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds.

Scientific Research Applications

Dienogest Impurity G has several scientific research applications, including:

Pharmaceutical Research: It is used as a reference standard in the development and quality control of pharmaceutical products containing Dienogest.

Biological Studies: this compound is studied for its biological activity and potential therapeutic effects.

Chemical Research: It is used in the synthesis and characterization of new chemical compounds.

Mechanism of Action

Dienogest Impurity G exerts its effects by acting as an agonist at the progesterone receptor. It has a weak affinity for the receptor but exhibits a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . The molecular targets and pathways involved include the progesterone receptor and related signaling pathways that regulate endometrial cell proliferation and apoptosis .

Comparison with Similar Compounds

Dienogest Impurity G can be compared with other similar compounds, such as:

Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile

Dienogest Impurity B: Estra-4,9-diene-3,17-dione

Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl acetonitrile

Dienogest Impurity D: (8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl acetonitrile.

This compound is unique due to its specific structural configuration and the presence of both hydroxyl and nitrile functional groups. This uniqueness contributes to its distinct chemical and biological properties compared to other impurities.

Biological Activity

Dienogest is a synthetic progestin primarily used for the treatment of endometriosis and as a component in contraceptive formulations. Its impurities, particularly Dienogest Impurity G, have drawn attention due to their potential impact on the drug's efficacy and safety profile. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications in therapeutic contexts.

Overview of Dienogest and Its Impurities

Dienogest is known for its agonistic action on progesterone receptors (PR) and antagonistic effects on androgen receptors. It promotes endometrial atrophy and exhibits antiproliferative properties in endometrial tissues. The presence of impurities like this compound can alter these properties, necessitating a closer examination of their biological activities.

Dienogest functions primarily through:

- Progesterone Receptor Agonism : It mimics natural progesterone, leading to changes in gene expression that favor endometrial tissue regression.

- Androgen Receptor Antagonism : This effect helps alleviate symptoms associated with hyperandrogenism, such as acne and hirsutism.

- Reduction of Estradiol Levels : By inhibiting estrogen production, it reduces the proliferation of endometrial cells.

Cellular Effects

Research indicates that this compound may influence various cellular processes:

- Cell Viability and Proliferation : Studies show that DNG, including its impurities, can significantly reduce cell viability in human endometrial stromal cells (ESCs) when exposed to inflammatory cytokines like TNF-α and IL-1β. This suggests a potential role in mitigating endometriosis pathogenesis by decreasing proliferative signals .

- Cytokine Modulation : The impurity may interact with cytokine signaling pathways, further influencing inflammation and cell growth dynamics in endometrial tissues .

- Chromosomal Stability : Preliminary genotoxicity studies on dienogest have shown no significant increase in chromosomal aberrations at therapeutic levels, indicating that while impurities exist, they may not substantially affect genetic stability at clinically relevant doses .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of Dienogest and its impurity:

| Parameter | Dienogest | This compound | Notes |

|---|---|---|---|

| Progesterone Receptor Activity | High | Moderate | Agonistic effect on PR promotes endometrial atrophy. |

| Androgen Receptor Activity | Antagonist | Unknown | May influence androgen-related symptoms. |

| Effect on Cell Viability | Decreases | Significant decrease | Reduces viability under inflammatory conditions. |

| Genotoxicity Risk | Low | Low | No significant chromosomal aberrations observed. |

Case Studies and Clinical Findings

A prospective cohort study evaluated the effects of dienogest on protein S activity in patients with endometriosis. The study found that while total protein S levels increased slightly with dienogest treatment, the overall changes were negligible compared to combined oral contraceptives (COCs), which showed marked decreases in protein S activity . This suggests that while dienogest is effective for treating endometriosis, its impurities may not significantly alter coagulation pathways compared to other treatments.

Properties

IUPAC Name |

2-[(8S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5-6,12,17-18,22-23H,2,4,7-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEAVAOTAWKUPC-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86153-38-0 | |

| Record name | STS-825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STS-825 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4537YE2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.